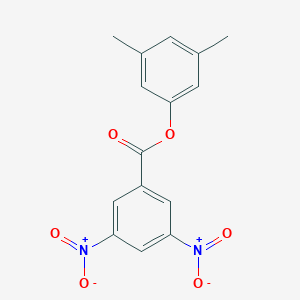

3,5-Dimethylphenyl 3,5-dinitrobenzoate

説明

3,5-Dimethylphenyl 3,5-dinitrobenzoate is an aromatic ester featuring a 3,5-dinitrobenzoyl group linked to a 3,5-dimethylphenyl moiety. The compound combines electron-withdrawing nitro groups (-NO₂) and electron-donating methyl (-CH₃) substituents, creating a unique electronic and steric profile. This structure is critical in applications such as enzyme inhibition, adsorption, and chromatography .

特性

分子式 |

C15H12N2O6 |

|---|---|

分子量 |

316.26g/mol |

IUPAC名 |

(3,5-dimethylphenyl) 3,5-dinitrobenzoate |

InChI |

InChI=1S/C15H12N2O6/c1-9-3-10(2)5-14(4-9)23-15(18)11-6-12(16(19)20)8-13(7-11)17(21)22/h3-8H,1-2H3 |

InChIキー |

ZVWYALHIMWNOKK-UHFFFAOYSA-N |

SMILES |

CC1=CC(=CC(=C1)OC(=O)C2=CC(=CC(=C2)[N+](=O)[O-])[N+](=O)[O-])C |

正規SMILES |

CC1=CC(=CC(=C1)OC(=O)C2=CC(=CC(=C2)[N+](=O)[O-])[N+](=O)[O-])C |

製品の起源 |

United States |

類似化合物との比較

Comparison with Structurally Similar Compounds

Substituent Effects on Electronic and Lipophilic Properties

The biological and chemical behavior of aromatic esters is heavily influenced by substituents. Below is a comparative analysis of key derivatives:

*LogP values are estimated using fragment-based methods.

Key Observations :

- Electron-withdrawing groups (e.g., -NO₂, -Br) enhance reactivity in acylation reactions and improve retention in chromatography .

- Electron-donating groups (e.g., -OCH₃, -CH₃) increase lipophilicity, favoring membrane permeability in biological systems .

- The dual substitution in this compound balances electronic effects, enabling applications in both enzyme inhibition and adsorption .

Structural and Crystallographic Comparisons

- Crystal Packing : The 3,5-dimethylphenyl group in N-(3,5-dimethylphenyl)-2,2,2-trichloro-acetamide induces two molecules per asymmetric unit, suggesting steric bulk influences packing . Comparable effects are expected in this compound.

- Dihedral Angles : In 3,5-Dichlorophenyl 4-methylbenzoate, the dihedral angle between aromatic rings is 48.81° . For nitro-substituted derivatives, stronger electron withdrawal may reduce this angle, enhancing planar stacking in chromatography .

Enzyme Inhibition:

- PET Inhibition : N-(3,5-Dimethylphenyl)-3-hydroxynaphthalene-2-carboxamide (IC₅₀ ~10 µM) shows high PET-inhibiting activity, attributed to lipophilic methyl groups enhancing membrane interaction . The nitro groups in this compound likely contribute similarly.

- Dual Enzyme Inhibition : 1-Naphthyl 3,5-dinitrobenzoate inhibits 5-lipoxygenase and prostaglandin E synthase-1 (IC₅₀ = 1 µM and 3.6 µM, respectively) . The dimethylphenyl analog may exhibit modified selectivity due to increased steric bulk.

Adsorption:

- Starch-3,5-dinitrobenzoate adsorbs creatinine (25 mg/g at pH 7) via nitro-group interactions . The dimethylphenyl variant could enhance adsorption capacity through hydrophobic effects.

Chromatography:

- 3,5-Dinitrobenzoate derivatives are critical in chiral resolution, with retention increasing in the order: acetate < benzoate < 3,5-dinitrobenzoate . The dimethylphenyl group may further modulate selectivity through π-π interactions.

準備方法

Reaction Protocol

-

Activation Step : 3,5-Dinitrobenzoic acid (1.0 equiv) is dissolved in anhydrous dichloromethane (DCM) under nitrogen. DCC (1.2 equiv) and DMAP (0.1 equiv) are added, and the mixture is stirred at 0°C for 30 minutes.

-

Esterification : 3,5-Dimethylphenol (1.1 equiv) is introduced, and the reaction is warmed to room temperature for 12 hours.

-

Workup : The precipitated N,N′-dicyclohexylurea (DCU) is filtered, and the organic layer is washed with dilute HCl, sodium bicarbonate, and brine. The product is purified via column chromatography (silica gel, hexane/ethyl acetate 4:1).

This method achieves yields of 85–90% with >99% purity, as confirmed by HPLC. The use of DCM minimizes side reactions, while DMAP accelerates the acylation process by stabilizing the tetrahedral intermediate.

Schotten-Baumann Reaction via Acid Chloride

The Schotten-Baumann reaction involves converting 3,5-dinitrobenzoic acid to its acid chloride prior to esterification. This two-step approach mitigates steric hindrance and enhances reactivity.

Synthesis of 3,5-Dinitrobenzoyl Chloride

3,5-Dinitrobenzoic acid is treated with thionyl chloride (SOCl₂) in refluxing benzene (80°C, 3 hours). Excess SOCl₂ is removed under vacuum to yield the acid chloride as a crystalline solid.

Esterification with 3,5-Dimethylphenol

The acid chloride is dissolved in dry tetrahydrofuran (THF) and added dropwise to a solution of 3,5-dimethylphenol (1.2 equiv) and pyridine (2.0 equiv) at 0°C. The reaction proceeds for 2 hours, after which the mixture is poured into ice-water. The precipitate is filtered and recrystallized from ethanol, yielding 80–85% product.

Optimization of Reaction Conditions

Solvent Effects

| Solvent | Boiling Point (°C) | Yield (%) | Purity (%) |

|---|---|---|---|

| Toluene | 110 | 75 | 98 |

| Xylene | 140 | 78 | 97 |

| DCM | 40 | 90 | 99 |

| THF | 66 | 85 | 98 |

Polar aprotic solvents like DCM enhance coupling agent efficiency by stabilizing charged intermediates, while high-boiling solvents like xylene improve thermal stability in direct esterification.

Catalytic Systems

| Catalyst | Reaction Time (h) | Yield (%) |

|---|---|---|

| H₂SO₄ | 8 | 75 |

| DCC/DMAP | 12 | 90 |

| Pyridine | 2 | 85 |

The DCC/DMAP system outperforms traditional acid catalysis due to milder conditions and reduced side reactions.

Analytical Characterization

Spectroscopic Data

Q & A

Basic Research Questions

Q. How is 3,5-Dimethylphenyl 3,5-dinitrobenzoate typically synthesized, and what parameters require optimization for high yield?

- Methodological Answer : The compound is synthesized via esterification between 3,5-dinitrobenzoyl chloride and 3,5-dimethylphenol under anhydrous conditions. Critical parameters include:

- Catalyst selection : Use of DIPEA (N,N-diisopropylethylamine) to neutralize HCl byproducts .

- Temperature control : Reaction at -35°C to minimize side reactions (e.g., hydrolysis of the acyl chloride) .

- Solvent choice : Dichloromethane or THF ensures solubility of aromatic intermediates .

- Yield optimization requires stoichiometric excess of 3,5-dimethylphenol (1.1–1.2 equiv.) and inert atmosphere (N₂/Ar) to prevent oxidation .

Q. What analytical techniques are essential for characterizing purity and structural integrity of this compound?

- Methodological Answer :

- NMR spectroscopy : ¹H and ¹³C NMR confirm substitution patterns (e.g., nitro group deshielding effects at δ 8.5–9.0 ppm for aromatic protons) .

- Mass spectrometry (MS) : High-resolution MS (HRMS) validates molecular weight (C₁₅H₁₂N₂O₆, expected m/z 316.07) and fragmentation patterns .

- Melting point analysis : Consistency with literature values (e.g., 107–109°C for methyl analogs) indicates purity .

- HPLC : Reverse-phase chromatography assesses purity (>98%) and detects trace byproducts .

Q. How is this compound utilized in derivatization reactions for analytical chemistry?

- Methodological Answer : The 3,5-dinitrobenzoate group is a common derivatizing agent for alcohols and phenols to enhance UV detectability in chromatographic analysis. Key steps include:

- Derivative formation : React with target alcohols at 60–80°C in pyridine to form stable esters .

- Applications : Quantification of low-molecular-weight alcohols (e.g., methanol, ethanol) via HPLC-UV at λ = 254 nm .

Advanced Research Questions

Q. What role does hydrogen bonding play in the nonlinear optical (NLO) properties of this compound derivatives?

- Methodological Answer : Intermolecular N–H···O hydrogen bonds between the nitro groups and proton donors (e.g., ammonium cations) enhance hyperpolarizability. Techniques to study this include:

- Single-crystal XRD : Reveals hydrogen bond lengths (e.g., 2.8–3.0 Å) and angles, correlating with NLO activity .

- DFT calculations : Predict second-harmonic generation (SHG) efficiency by analyzing charge transfer via nitro and aromatic π-systems .

Q. How do supramolecular interactions in crystal structures influence the physicochemical stability of this compound?

- Methodological Answer :

- Crystal packing analysis : Chair conformations of cyclohexyl groups in salts (e.g., dicyclohexylammonium derivatives) enhance lattice stability via van der Waals interactions .

- Thermogravimetric analysis (TGA) : Decomposition temperatures (>200°C) correlate with hydrogen-bond network density .

Q. What mechanistic insights explain side reactions during esterification of 3,5-dinitrobenzoyl chloride with sterically hindered phenols?

- Methodological Answer :

- Kinetic studies : Use in situ IR spectroscopy to monitor acyl chloride consumption. Steric hindrance from 3,5-dimethyl groups slows nucleophilic attack, favoring competing hydrolysis .

- Mitigation strategies : Activated molecular sieves absorb water, while slow reagent addition minimizes localized overheating .

Q. How does thermal analysis inform the stability of this compound under varying storage conditions?

- Methodological Answer :

- Differential scanning calorimetry (DSC) : Identifies phase transitions (e.g., melting at 107–109°C) and exothermic decomposition peaks .

- Accelerated stability testing : Store at 40°C/75% RH for 4 weeks; HPLC monitors degradation products (e.g., free 3,5-dinitrobenzoic acid) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。